molecular formula C10H11BrFNO B1368485 4-Bromo-2-fluoro-N-propylbenzamide CAS No. 1016811-41-8

4-Bromo-2-fluoro-N-propylbenzamide

Cat. No. B1368485
M. Wt: 260.1 g/mol
InChI Key: NRCMVNLNCMBHAW-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-propylbenzamide, also known as BFPA, is a synthetic organic compound that has been studied for its various properties and applications. It has been used in a variety of scientific research experiments and laboratory experiments. BFPA has a wide range of applications, from drug synthesis to biochemistry and physiology.

Scientific Research Applications

Synthesis and Characterization

  • A study focused on synthesizing benzamide derivatives, which include compounds structurally related to 4-Bromo-2-fluoro-N-propylbenzamide, for potential use as non-peptide small molecular antagonists in medicinal chemistry applications (Bi, 2015).

Radiopharmaceutical Applications

  • Radiosynthesis of a radioiodinated ligand for serotonin‐5HT2‐receptors, involving compounds structurally similar to 4-Bromo-2-fluoro-N-propylbenzamide, was explored for potential applications in γ‐emission tomography (Mertens et al., 1994).

Chemical Synthesis Techniques

  • Research on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, discussed methods that could be relevant to the synthesis of 4-Bromo-2-fluoro-N-propylbenzamide (Qiu et al., 2009).

Electrochemical Studies

  • A study on the electrochemical fluorination of aromatic compounds, which might include reactions similar to those used in synthesizing or modifying 4-Bromo-2-fluoro-N-propylbenzamide, was conducted (Shainyan & Danilevich, 2006).

Crystal Structures and Molecular Interactions

  • Investigation into the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, which can provide insights into the structural and interaction properties of similar compounds like 4-Bromo-2-fluoro-N-propylbenzamide (Suchetan et al., 2016).

PET Imaging and Radioligands

  • Synthesis and evaluation of fluorinated halobenzamides as sigma receptor ligands for positron emission tomography (PET) imaging, demonstrating potential application in medical imaging and diagnostics (Dence et al., 1997).

Antimicrobial Activity

  • Research into the synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs, which could have implications for the antimicrobial properties of similar compounds like 4-Bromo-2-fluoro-N-propylbenzamide (Desai et al., 2013).

Sympathetic Nerve Imaging

  • Assessment of the 18F-Labeled PET tracer LMI1195 for imaging norepinephrine handling, suggesting potential use in neurological or cardiac imaging applications (Higuchi et al., 2013).

properties

IUPAC Name

4-bromo-2-fluoro-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-2-5-13-10(14)8-4-3-7(11)6-9(8)12/h3-4,6H,2,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCMVNLNCMBHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640813
Record name 4-Bromo-2-fluoro-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-N-propylbenzamide

CAS RN

1016811-41-8
Record name 4-Bromo-2-fluoro-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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